Tiapride N-oxide
Overview
Description
Tiapride-N-oxide is a derivative of tiapride, a drug known for its selective blocking of dopamine D2 and D3 receptors in the brain. Tiapride is used to treat various neurological and psychiatric disorders, including dyskinesia, alcohol withdrawal syndrome, negative symptoms of psychosis, and agitation and aggression in the elderly . Tiapride-N-oxide, as an N-oxide derivative, shares some of these properties but also has unique characteristics due to the presence of the N-oxide functional group.
Mechanism of Action
Target of Action
Tiapride N-oxide primarily targets the dopamine D2 and D3 receptors in the brain . These receptors play a crucial role in the regulation of various neurological and psychiatric functions, including motor control, reward, and behavior.
Mode of Action
This compound acts as a selective antagonist of the dopamine D2 and D3 receptors . This means it binds to these receptors and blocks their activation by dopamine, thereby inhibiting the effects of dopamine. This selective antagonism offers an advantage over other neuroleptic drugs, which bind a range of targets .
Biochemical Pathways
By blocking the D2 and D3 receptors, this compound disrupts the normal functioning of the dopaminergic pathways in the brain. This disruption can lead to a variety of effects, depending on the specific pathway and region of the brain involved. For example, it has been found to have a high degree of regional selectivity for limbic areas , which are involved in emotion, behavior, and long-term memory.
Pharmacokinetics
This compound is minimally metabolized in humans, with 70% of the drug eliminated in unchanged form in the urine within 24 hours . Its half-life is approximately 2.9–3.6 hours . These properties suggest that this compound has a relatively rapid onset and short duration of action, which can influence its bioavailability and dosing regimen.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonism of the D2 and D3 receptors. By blocking these receptors, it can alleviate symptoms associated with hyperactivity of dopaminergic pathways, such as those seen in dyskinesia, alcohol withdrawal syndrome, negative symptoms of psychosis, and agitation and aggression in the elderly .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its absorption and elimination can be affected by factors such as the patient’s age, renal function, and concomitant medications. Furthermore, its effectiveness can be influenced by the specific pathological condition being treated and the presence of other neurological or psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-oxides typically involves the oxidation of tertiary nitrogen compounds. Common reagents for this oxidation include sodium percarbonate, titanium silicalite (TS-1) in the presence of hydrogen peroxide, and sodium perborate in acetic acid . These reagents facilitate the conversion of tertiary amines to their corresponding N-oxides under mild reaction conditions.
Industrial Production Methods
Industrial production of Tiapride N-oxide would likely follow similar oxidation processes, utilizing efficient and scalable methods such as the use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent. This method is noted for its safety, environmental friendliness, and high efficiency .
Chemical Reactions Analysis
Types of Reactions
Tiapride-N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur under specific conditions, although the N-oxide group is generally stable.
Reduction: The N-oxide group can be reduced back to the parent amine under reducing conditions.
Substitution: The presence of the N-oxide group can influence substitution reactions on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and various electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of Tiapride N-oxide would yield tiapride, while substitution reactions could introduce various functional groups onto the aromatic ring, potentially altering the pharmacological properties of the compound.
Scientific Research Applications
Tiapride-N-oxide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the study of N-oxide chemistry.
Biology: Investigated for its effects on biological systems, particularly its interaction with dopamine receptors.
Medicine: Explored for potential therapeutic applications, leveraging its dopamine receptor antagonism.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Tiapride-N-oxide is chemically and functionally similar to other benzamide antipsychotics such as sulpiride and amisulpride . These compounds also act as dopamine receptor antagonists and are used to treat similar conditions.
Uniqueness
The presence of the N-oxide group in Tiapride N-oxide distinguishes it from its parent compound and other similar drugs. This functional group can influence the compound’s solubility, stability, and reactivity, potentially offering advantages in specific therapeutic or research applications .
Properties
IUPAC Name |
N,N-diethyl-2-[(2-methoxy-5-methylsulfonylbenzoyl)amino]ethanamine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-5-17(19,6-2)10-9-16-15(18)13-11-12(23(4,20)21)7-8-14(13)22-3/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQARYRCDMYLHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)OC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016162 | |
Record name | Tiapride-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63484-11-7 | |
Record name | Benzamide, N-(2-(diethylamino)ethyl)-2-methoxy-5-(methylsulfonyl)-, N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063484117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiapride-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-2-METHOXY-5-(METHYLSULFONYL)-, N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9ETC8SBH2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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